![molecular formula C19H20N2O2 B304455 1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione CAS No. 6175-61-7](/img/structure/B304455.png)
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione, also known as Methylenedioxypyrovalerone (MDPV), is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that has been widely used in research settings due to its unique properties. MDPV has been shown to have a high affinity for the dopamine and norepinephrine transporters, resulting in an increase in their activity.
Wirkmechanismus
MDPV acts as a potent reuptake inhibitor of dopamine and norepinephrine, resulting in an increase in their activity. It has a high affinity for the dopamine and norepinephrine transporters, and has been shown to be more potent than cocaine in inhibiting their activity. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and muscle tension. It has also been shown to increase locomotor activity and cause hyperactivity and stereotypy in animals. MDPV has been shown to have a high potential for abuse and dependence, and has been associated with a range of adverse effects including psychosis, seizures, and death.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has a number of advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine and norepinephrine, and has a high affinity for their transporters. This makes it a useful tool for studying the effects of stimulants on behavior and cognition. MDPV has also been shown to have a high potential for abuse and dependence, making it a useful tool for studying drug abuse and addiction. However, MDPV also has a number of limitations for use in lab experiments. It has been associated with a range of adverse effects, including psychosis, seizures, and death. This makes it important to use caution when handling and administering MDPV in lab settings.
Zukünftige Richtungen
There are a number of future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research is the development of new treatments for drug abuse and addiction. Finally, there is a need for further research on the adverse effects of MDPV, including its potential for psychosis, seizures, and death. Overall, MDPV is a useful tool for studying the effects of stimulants on behavior and cognition, but caution should be used when handling and administering it in lab settings.
Synthesemethoden
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Grignard reaction. The Leuckart reaction involves the reaction of pyrrolidinone with para-methoxyphenylacetonitrile in the presence of hydrochloric acid and aluminum chloride. Reductive amination involves the reaction of para-methoxyphenylacetonitrile with methylamine in the presence of a reducing agent such as sodium borohydride. The Grignard reaction involves the reaction of para-methoxyphenylacetonitrile with phenylmagnesium bromide followed by the addition of pyrrolidine.
Wissenschaftliche Forschungsanwendungen
MDPV has been widely used in scientific research due to its unique properties as a stimulant. It has been used to study the effects of dopamine and norepinephrine transporters in the brain, as well as the effects of stimulants on behavior and cognition. MDPV has also been used to study the effects of drug abuse and addiction, as it has been shown to have a high potential for abuse and dependence.
Eigenschaften
CAS-Nummer |
6175-61-7 |
|---|---|
Produktname |
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione |
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)21-18(22)13-17(19(21)23)20-12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3 |
InChI-Schlüssel |
ZQMQHNKBBZHISC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



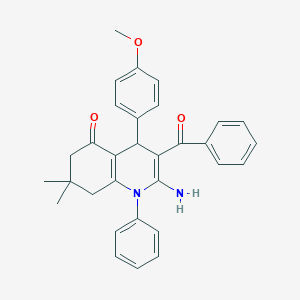
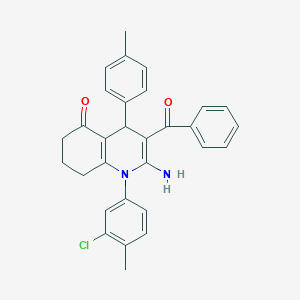

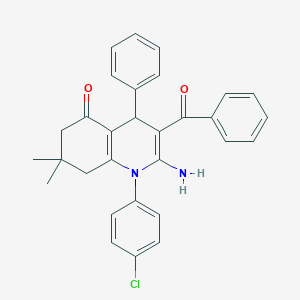
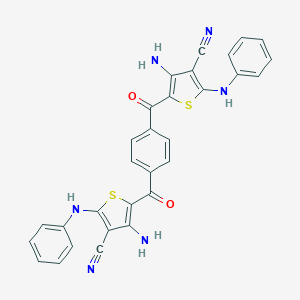
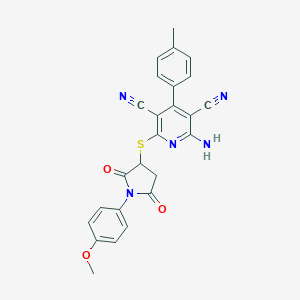

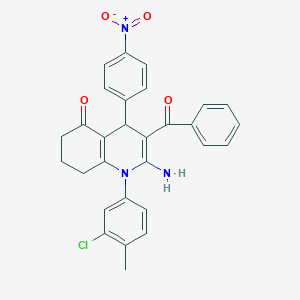
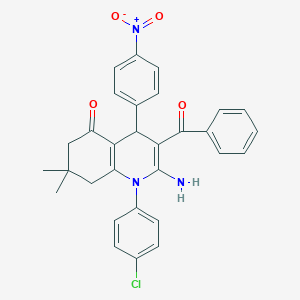


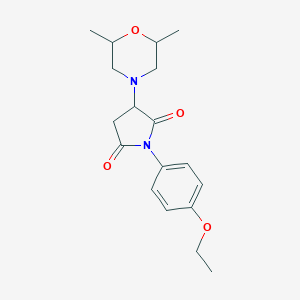
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)